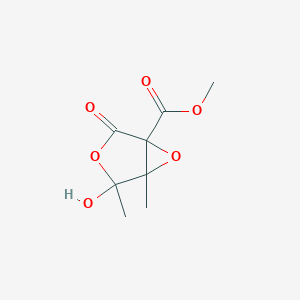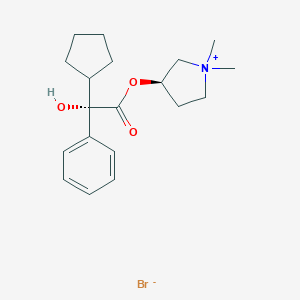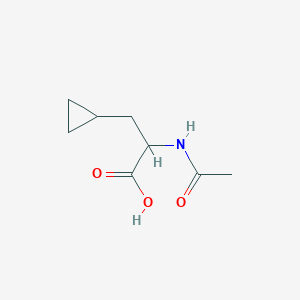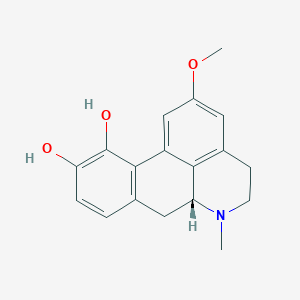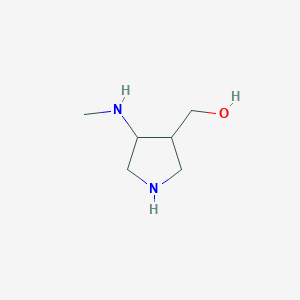
(4-(Methylamino)pyrrolidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Methylamino)pyrrolidin-3-yl)methanol, also known as MPMM, is a chemical compound that has been studied for its potential as a therapeutic agent. This compound has been shown to have a unique mechanism of action that makes it a promising candidate for various applications in scientific research.
Mechanism Of Action
The mechanism of action of (4-(Methylamino)pyrrolidin-3-yl)methanol is not fully understood, but it is thought to act as an agonist at the mu-opioid receptor. This receptor is involved in the regulation of pain, reward, and addiction, making it a promising target for the development of new therapeutic agents.
Biochemical And Physiological Effects
(4-(Methylamino)pyrrolidin-3-yl)methanol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its ability to reduce drug-seeking behavior. It has also been shown to have analgesic properties, suggesting that it may be useful in the treatment of pain.
Advantages And Limitations For Lab Experiments
One of the main advantages of (4-(Methylamino)pyrrolidin-3-yl)methanol for use in lab experiments is its unique mechanism of action. This makes it a promising candidate for the development of new therapeutic agents. However, there are also limitations to its use. For example, it may be difficult to obtain in large quantities, and it may have potential side effects that need to be carefully studied.
Future Directions
There are many potential future directions for research on (4-(Methylamino)pyrrolidin-3-yl)methanol. One area of interest is in the development of new therapeutics for addiction. Another potential direction is in the treatment of pain. Additionally, further research is needed to fully understand the mechanism of action of (4-(Methylamino)pyrrolidin-3-yl)methanol and its potential side effects. Overall, (4-(Methylamino)pyrrolidin-3-yl)methanol is a promising compound that has the potential to lead to the development of new treatments for a variety of conditions.
Scientific Research Applications
(4-(Methylamino)pyrrolidin-3-yl)methanol has been studied for its potential as a therapeutic agent in various scientific research applications. One of the most promising areas of research has been in the treatment of addiction. (4-(Methylamino)pyrrolidin-3-yl)methanol has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be an effective treatment for substance use disorders.
properties
CAS RN |
128740-30-7 |
|---|---|
Product Name |
(4-(Methylamino)pyrrolidin-3-yl)methanol |
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
[4-(methylamino)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C6H14N2O/c1-7-6-3-8-2-5(6)4-9/h5-9H,2-4H2,1H3 |
InChI Key |
WXYKJIYEJCIDIX-UHFFFAOYSA-N |
SMILES |
CNC1CNCC1CO |
Canonical SMILES |
CNC1CNCC1CO |
synonyms |
3-Pyrrolidinemethanol,4-(methylamino)-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

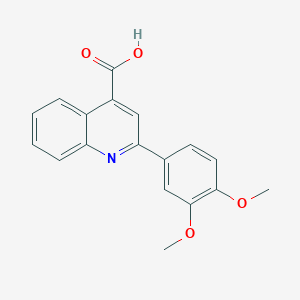
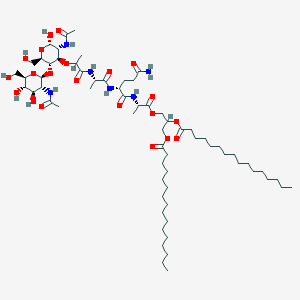

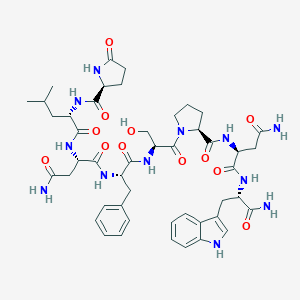
![(E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B141454.png)
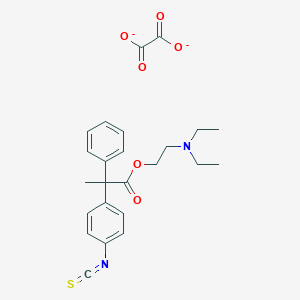
![[2-(4-Methoxyphenyl)ethyl]dimethylamine](/img/structure/B141458.png)
